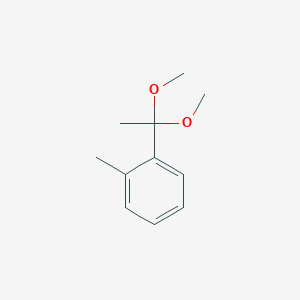

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-

CAS No.: 118719-92-9

Cat. No.: VC18711378

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118719-92-9 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 1-(1,1-dimethoxyethyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |

| Standard InChI Key | ZYYOIBFFLNJKLK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(C)(OC)OC |

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- consists of a benzene core modified by two functional groups:

-

A 1,1-dimethoxyethyl group (-CH(OCH)) at the para position (position 1), introducing steric bulk and electron-donating effects.

-

A methyl group (-CH) at the ortho position (position 2), influencing regioselectivity in subsequent reactions .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.24 g/mol | |

| IUPAC Name | 1-(1,1-Dimethoxyethyl)-2-methylbenzene | |

| Density | 1.067 g/cm³ | |

| Boiling Point | 288.5°C at 760 mmHg | |

| Refractive Index | 1.527 |

The compound’s InChIKey (ZYYOIBFFLNJKLK-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1C(C)(OC)OC) notations provide precise descriptors for its stereochemical configuration . Computational models, such as the 3D conformer available in PubChem, further elucidate its spatial arrangement .

Synthesis Methods and Reaction Pathways

While detailed synthetic protocols for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- are scarce, analogous compounds suggest two primary routes:

Friedel-Crafts Alkylation

The benzene ring undergoes electrophilic substitution using a dimethoxyethyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl). Subsequent methylation at the ortho position is achieved via directed ortho-metalation (DoM) strategies .

Acetal Protection of Ketones

A ketone precursor, such as acetophenone, is protected with methanol under acidic conditions to form a dimethyl acetal. For example, acetophenone dimethyl acetal (CAS 4316-35-2) shares a similar dimethoxyethyl motif . Methylation at the ortho position is then performed using methylating agents like methyl iodide.

Representative Literature:

-

Sugimura et al. (2013) demonstrated the use of thioether intermediates in synthesizing benzene derivatives with dimethoxyethyl groups .

-

Ong et al. (1999) explored ortho-methylation techniques using Grignard reagents .

Physicochemical Properties and Stability

Thermal Properties

-

Boiling Point: 288.5°C at atmospheric pressure, indicating high thermal stability due to aromaticity and intermolecular van der Waals forces .

-

Flash Point: 152°F (66.7°C), classifying it as flammable and requiring careful handling .

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The dimethoxyethyl group enhances polarity compared to unsubstituted benzene.

-

Hydrolytic Stability: The acetal group is susceptible to acidic hydrolysis, regenerating the parent ketone. This property is exploitable in prodrug design .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The compound’s acetal group serves as a protecting group for carbonyl functionalities in multi-step syntheses. For instance, it could mask ketones during nucleophilic additions, preventing unwanted side reactions .

Material Science

Its aromatic core and methoxy groups make it a candidate for designing liquid crystals or polymers with tailored dielectric properties.

Comparative Analysis with Analogues

| Compound | Substituent Position | Boiling Point (°C) | Application |

|---|---|---|---|

| 1-(1,1-Dimethoxyethyl)-2-methyl- | 1, 2 | 288.5 | Drug intermediates |

| 1-(1,1-Dimethoxyethyl)-4-methyl- | 1, 4 | 292.0 | Polymer additives |

The ortho-methyl derivative exhibits lower solubility in nonpolar solvents than its para-isomer due to steric hindrance.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: NMR signals at δ 1.25 (s, 6H, OCH), δ 2.35 (s, 3H, CH), and δ 7.20–7.45 (m, 4H, aromatic) .

-

Mass Spectrometry: Molecular ion peak at m/z 180.24 ([M]).

Chromatography

HPLC retention time of 8.2 min (C18 column, 70:30 acetonitrile-water) .

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives.

-

Biological Screening: Evaluate antimicrobial or anticancer activity given its structural similarity to bioactive molecules.

-

Green Chemistry: Explore solvent-free or microwave-assisted synthesis to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume